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Executive Summary: The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the

virus responsible for coronavirus disease 2019 (COVID-19), can trigger a dysregulated and

excessive inflammatory response, leading to severe lung pathology and multi-organ failure. A

critical component of this hyperinflammation is the release of endogenous danger signals

known as alarmins. These molecules, released by stressed or dying cells, act as potent

activators of the innate immune system, contributing significantly to the "cytokine storm"

observed in severe COVID-19 cases. This guide provides an in-depth examination of the key

alarmins involved in SARS-CoV-2 pathogenesis, their signaling pathways, their correlation with

disease severity, and their potential as both biomarkers and therapeutic targets.

Introduction to Alarmins
Alarmins, also known as Damage-Associated Molecular Patterns (DAMPs), are a diverse group

of endogenous molecules released from cells upon non-programmed cell death (necrosis) or

under conditions of significant stress or injury.[1][2] Unlike pathogen-associated molecular

patterns (PAMPs), which are foreign to the host, alarmins are host-derived molecules that

signal danger to the immune system.[3] Their primary function is to alert and activate the innate

immune system, initiating and amplifying inflammatory responses to eliminate threats and

begin tissue repair processes.[2][4] Key families of alarmins implicated in COVID-19 include

S100 proteins, High-Mobility Group Box 1 (HMGB1), and members of the Interleukin-1 (IL-1)

family.[1][2]
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Key Alarmins Implicated in SARS-CoV-2
Pathogenesis
S100A8/A9 (Calprotectin)
The S100A8/A9 heterodimer, also known as calprotectin, is one of the most abundant alarmins

found in inflammatory conditions.[5] It is primarily released by activated or necrotic neutrophils

and monocytes.[5] In COVID-19 patients, serum levels of S100A8/A9 are markedly elevated

compared to healthy individuals and correlate strongly with disease severity, ICU admission,

and fatal outcomes.[4][5] S100A8 was identified as the most significantly induced gene among

all known alarmins in response to SARS-CoV-2, with its upregulation corresponding to the viral

load in the lungs.[4] Some studies suggest S100A8/A9 is a more sensitive alarmin than

HMGB1 in the early stages of SARS-CoV-2 infection.[5][6]

High-Mobility Group Box 1 (HMGB1)
HMGB1 is a nuclear protein that, when released into the extracellular space, functions as a

potent alarmin.[2][7] It can be released from necrotic cells or actively secreted by immune cells

like macrophages. Elevated serum levels of HMGB1 are strongly associated with inferior

clinical outcomes and mortality in COVID-19 patients, particularly those admitted to the ICU.[6]

[8] HMGB1 is believed to contribute to the cytokine storm through its interaction with Toll-like

receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), promoting

the release of pro-inflammatory cytokines.[1][7] Furthermore, HMGB1 may worsen the disease

by upregulating the expression of ACE2, the receptor for SARS-CoV-2, in alveolar epithelial

cells.[1]

Interleukin-1 (IL-1) Family Cytokines
The IL-1 family includes several members that act as alarmins, most notably IL-1α and IL-33.[2]

[9]

IL-1α: This cytokine is expressed by various cells and can be released upon cell death,

acting as a powerful pro-inflammatory signal. Higher levels of IL-1α have been observed in

viral infections, including COVID-19.[1]

IL-33: Released from damaged epithelial and endothelial cells, IL-33 is a key alarmin in

airway diseases.[9][10] Studies show that both transcript and protein levels of IL-33 are
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increased in the lung tissue of mice infected with SARS-CoV-2.[10] The IL-33/ST2 signaling

axis is implicated as an enhancer of COVID-19 disease severity, driving pulmonary

inflammation and immune dysfunction.[10][11]

Signaling Pathways Activated by Alarmins in
COVID-19
Upon release, alarmins bind to Pattern Recognition Receptors (PRRs) on immune cells, such

as macrophages and dendritic cells, triggering downstream signaling cascades that culminate

in a massive inflammatory response.[12]

PRR Engagement and NF-κB Activation
Alarmins like HMGB1 and S100A8/A9 primarily signal through TLR4 and RAGE.[1][12][13] This

engagement activates intracellular signaling pathways, most notably the nuclear factor kappa-

light-chain-enhancer of activated B cells (NF-κB) pathway.[13][14] NF-κB is a master

transcriptional regulator of inflammation, inducing the expression of numerous pro-inflammatory

cytokines (e.g., TNF-α, IL-6, pro-IL-1β) and chemokines (e.g., IL-8, CCL2), which recruit more

immune cells to the site of infection, creating a powerful inflammatory feedback loop.[14]
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Alarmin-Mediated Inflammatory Signaling in SARS-CoV-2
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Caption: Alarmin signaling cascade in SARS-CoV-2 infection.
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Inflammasome Activation
Several SARS-CoV-2 proteins (e.g., ORF3a, E, N) can directly or indirectly trigger the

assembly of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of immune

cells.[15][16] This process is further amplified by alarmins. The assembled inflammasome

activates Caspase-1, an enzyme that cleaves pro-IL-1β and pro-IL-18 into their mature, highly

inflammatory forms.[15][17] The release of mature IL-1β and IL-18 is a hallmark of severe

COVID-19 and a major driver of the cytokine storm and pyroptosis, a form of inflammatory cell

death.[16][17][18]

Quantitative Correlation with COVID-19 Severity
Elevated levels of circulating alarmins serve as robust biomarkers for predicting disease

progression and poor clinical outcomes in COVID-19 patients.

Table 1: Correlation of Alarmin Levels with Clinical Outcomes in COVID-19
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Alarmin Patient Cohort Finding
Statistical
Significance

Reference

S100A8/A9

Hospitalized
Patients
(General Ward
vs. Healthy
Controls)

Significantly
elevated levels
in patients.

P = 0.033 [6]

ICU vs. Non-ICU

Patients

Much higher

extracellular

levels in ICU

patients.

Not specified [6]

Fatal vs.

Survived Cases

Significantly

higher levels in

fatal cases.

Not specified [4]

Predictive Value

(ICU Admission)

Area Under the

Receiver

Operating

Characteristic

(AUROC) of

0.64.

Not specified [4]

Predictive Value

(Fatal Outcome)
AUROC of 0.80. Not specified [4]

HMGB1
ICU vs. Non-ICU

Patients

Much higher

extracellular

levels in ICU

patients.

Not specified [6]

Fatal vs.

Survived Cases

Significantly

higher levels in

fatal cases.

Not specified [6]

Correlation with

Cytokines

Correlated with

12 cytokines,

including IL-8,

MCP-1, MCP-3.

P < 0.0001 [6]
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| IL-6 & IL-10 | Hospitalized Patients | Strongly correlated with WHO ordinal scale of illness

severity. | p ≤ 0.001 |[19] |

Methodologies for Alarmin Research in COVID-19
Studying the role of alarmins requires specific and sensitive methodologies for their detection

and quantification in biological samples.

Typical Experimental Workflow for Alarmin Analysis
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Caption: Workflow for studying alarmins in COVID-19 patients.

Sample Collection and Processing
Source: Serum and plasma are the most common matrices for quantifying circulating

alarmins.[20] Lung tissue from post-mortem samples can also be used to assess local

alarmin expression.[4]

Protocol: Blood samples should be collected in appropriate tubes (e.g., serum separator

tubes or EDTA tubes for plasma). Samples must be processed promptly by centrifugation to

separate serum/plasma from blood cells and stored at -70°C or lower to prevent protein

degradation.[20]

Quantification Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) / Multiplex Immunoassay: This is the gold

standard for quantifying specific proteins like alarmins in fluid samples.
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Plate Coating: Microtiter plates are pre-coated with a capture antibody specific to the target

alarmin (e.g., anti-HMGB1).

Sample Incubation: Patient serum/plasma samples and standards (known concentrations of

the alarmin) are added to the wells and incubated. The alarmin in the sample binds to the

capture antibody.

Washing: Unbound material is washed away.

Detection Antibody: A biotinylated detection antibody, also specific to the alarmin, is added.

This antibody binds to a different epitope on the captured alarmin.

Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which

binds to the biotin on the detection antibody.

Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme

catalyzes a color change.

Measurement: The reaction is stopped, and the optical density (absorbance) is measured

using a plate reader. The concentration of the alarmin in the sample is determined by

comparing its absorbance to the standard curve. Note: For some alarmins like IL-33, a

modified protocol involving acid treatment may be necessary to dissociate the alarmin from

its soluble receptor (sST2) for accurate total quantification.[20]

Cellular and Molecular Assays
Immunofluorescence/Immunohistochemistry: These techniques are used to visualize the

location of alarmins within tissues. For example, they can demonstrate the translocation of

HMGB1 from the nucleus to the cytoplasm or extracellular space during cell stress, a key

indicator of its activation as an alarmin.[21]

Tissue Preparation: Tissue sections are fixed (e.g., with 4% paraformaldehyde),

permeabilized, and blocked.[21]

Primary Antibody: The tissue is incubated with a primary antibody specific to the alarmin

(e.g., rabbit anti-HMGB1).[21]
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Secondary Antibody: A fluorescently-labeled secondary antibody (e.g., goat anti-rabbit

IgG-Alexa Fluor 594) is applied.

Imaging: The tissue is imaged using a fluorescence microscope to visualize the location

and relative abundance of the alarmin.

Western Blot: This method is used to detect and semi-quantify alarmin proteins in cell lysates

or conditioned media, confirming their presence and potential secretion.[21]

Therapeutic Targeting of Alarmins in COVID-19
Given their central role in driving hyperinflammation, alarmins and their signaling pathways

represent promising therapeutic targets for mitigating severe COVID-19.

Direct Alarmin Neutralization: Monoclonal antibodies that directly bind and neutralize

alarmins like IL-33 or their receptors (e.g., anti-ST2) are under investigation to block their

pro-inflammatory effects.[1][2]

Inhibition of Alarmin Receptors: Antagonists for receptors like TLR4 and RAGE could prevent

the downstream signaling initiated by alarmins such as HMGB1.[1]

Inflammasome Inhibition: Drugs that inhibit the NLRP3 inflammasome, such as MCC950 (in

pre-clinical studies), could prevent the maturation and release of IL-1β and IL-18, thereby

dampening the inflammatory cascade.[15][22]

Targeting Downstream Cytokines: Approved drugs that block the effects of downstream

cytokines, such as IL-6 receptor inhibitors (Tocilizumab) and IL-1 inhibitors (Anakinra), are

already used in specific circumstances to manage the cytokine storm in severe COVID-19

patients.[14][23]

Conclusion
Alarmins are not merely biomarkers but are active drivers of the pathogenesis of severe

COVID-19. Their release following SARS-CoV-2-induced cell damage initiates a vicious cycle

of inflammation, recruiting immune cells and triggering the production of a cascade of cytokines

that can lead to acute respiratory distress syndrome and multi-organ failure.[1][14]

Understanding the specific roles and signaling pathways of alarmins like S100A8/A9, HMGB1,
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and IL-33 has provided critical insights into the immunopathology of the disease. The

quantification of these molecules offers a valuable tool for patient risk stratification, while the

targeted inhibition of alarmin pathways holds significant promise for developing novel

therapeutic strategies to control the devastating hyperinflammatory response in high-risk

patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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